3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
Description
3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 5, a 2-fluorophenylmethylthio group at position 3, and an amine group at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Synthetic routes for similar triazole derivatives typically involve cyclization of thiocarbohydrazides with carboxylic acids or their derivatives under basic conditions. For instance, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, a structurally related compound, was synthesized in 85% yield via fusion of 3-fluorobenzoic acid with thiocarbohydrazide .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c16-13-9-5-4-8-12(13)10-21-15-19-18-14(20(15)17)11-6-2-1-3-7-11/h1-9H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJVGZGISMTTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of 3-amino-1,2,4-triazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Synthesis of 3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
The synthesis of triazole compounds often involves multi-step chemical reactions. For instance, derivatives of triazoles can be synthesized through methods such as cyclization reactions involving thiols and amines. In the case of This compound , the synthesis typically starts with the formation of a key intermediate from 2-fluorobenzyl thiol and phenyl hydrazine under acidic conditions, followed by cyclization to form the triazole ring structure .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. Studies have shown that compounds similar to This compound exhibit significant antibacterial effects against various strains of bacteria. For example, a series of triazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer properties of triazole derivatives. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Notably, derivatives have shown promise in inhibiting tumor growth in preclinical models .
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, triazoles are being investigated for their roles in treating other conditions such as inflammation and metabolic disorders. Their ability to modulate biological pathways makes them suitable candidates for drug development in various therapeutic areas .
Case Study 1: Antimicrobial Efficacy
A study published in Farmaco evaluated several triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on triazole scaffolds.
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, a derivative of the compound was tested against various cancer cell lines. The findings suggested that it significantly reduced cell viability in breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest . This case underscores the therapeutic potential of triazoles in oncology.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. It can also interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation. The presence of the fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-[(2-fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can be contextualized by comparing it to structurally related triazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Insights
In contrast, 3-fluorobenzylthio derivatives (e.g., ) show stronger antifungal activity due to synergistic effects between fluorine and chlorine atoms . Methoxy and Sulfonyl Groups: Compounds with 3,4,5-trimethoxyphenyl () or phenylsulfonyl groups () exhibit improved solubility and target selectivity, making them candidates for anticancer therapies .
Synthetic Efficiency: The synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (85% yield, ) highlights the efficiency of one-pot cyclization methods. However, derivatives with bulkier substituents (e.g., 3-trifluoromethylbenzylthio in ) often require multi-step syntheses, reducing overall yields .
Biological Potential: Thione-containing derivatives (e.g., ) demonstrate metal-chelating properties, which are advantageous for antimicrobial activity .
Physicochemical Properties :
- Lipophilicity (logP) varies significantly: fluorinated derivatives (logP ~2.5–3.5) are more membrane-permeable than polar sulfonyl or thione analogs (logP ~1.0–2.0) .
Biological Activity
3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiproliferative properties. The findings are supported by various studies and data tables summarizing key results.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial activity of triazole derivatives. For instance, a recent study synthesized various 1,2,4-triazole derivatives and evaluated their effectiveness against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited moderate to significant antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3a | Staphylococcus aureus | 15 |
| 3b | Escherichia coli | 12 |
| 3c | Pseudomonas aeruginosa | 14 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro assays. In one study, the compound was tested for its ability to inhibit cytokine release in peripheral blood mononuclear cells (PBMCs). The results showed a significant reduction in TNF-α production.
Cytokine Release Assay Results
| Treatment Concentration (µg/mL) | TNF-α Release (pg/mL) |
|---|---|
| Control | 100 |
| 50 | 45 |
| 100 | 30 |
The data indicate that at higher concentrations, the compound effectively reduces pro-inflammatory cytokine levels, suggesting a promising anti-inflammatory profile.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against various cancer cell lines. The compound demonstrated notable cytotoxicity against several types of cancer cells.
Cell Line Sensitivity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
Case Studies
- Case Study on Anti-inflammatory Properties : A study published in Pharmaceutical Journal explored the anti-inflammatory effects of triazole derivatives. The results indicated that compounds with similar structures to this compound significantly inhibited TNF-α and IL-6 production in LPS-stimulated macrophages.
- Antimicrobial Efficacy : Research conducted on various triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. Compounds related to the target compound demonstrated effectiveness comparable to standard antibiotics.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl chloride and a thiol-containing triazole precursor under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the thiol group, facilitating the reaction. Microwave-assisted synthesis (e.g., 60–100°C, 15–30 min) significantly enhances reaction efficiency and yield compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- IR Spectroscopy : Identification of thioether (C–S, ~600–700 cm) and triazole ring vibrations.
- X-ray Diffraction (XRD) : For crystallographic analysis, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, even with high-resolution or twinned data .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Advanced: How can density functional theory (DFT) predict electronic and optical properties of this compound?
Methodological Answer:
DFT calculations (e.g., using the Engel-Vosko exchange-correlation potential) can model electronic structure, band gaps, and nonlinear optical properties. For example:
- Optical Susceptibility : Compute second harmonic generation (SHG) coefficients (e.g., dominant component) to assess nonlinear optical behavior.
- Dielectric Anisotropy : Analyze uniaxial anisotropy and birefringence using full-potential linear augmented plane wave (FPLAPW) methods .
- Energy Gap Estimation : Indirect bandgap calculations (e.g., ~3.1 eV) correlate with experimental UV-Vis data.
Advanced: How do structural variations (e.g., fluorophenyl vs. dichlorophenyl substituents) influence biological activity?
Methodological Answer:
Comparative studies using structure-activity relationship (SAR) analysis are critical:
- Lipophilicity : Fluorophenyl groups enhance membrane permeability (logP calculations via computational tools like Molinspiration).
- Bioactivity Assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC values) and compare with analogs (e.g., 3-[(2,6-dichlorophenyl)methyl] derivatives) .
- Molecular Docking : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite.
Advanced: What strategies resolve contradictions in biological activity data across similar triazole derivatives?
Methodological Answer:
Address discrepancies via:
- Standardized Assays : Re-evaluate under uniform conditions (e.g., pH, temperature, bacterial strain).
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.
- Statistical Analysis : Multivariate regression to isolate substituent effects from experimental noise .
Basic: What are common challenges in crystallizing triazole derivatives, and how can SHELX software mitigate them?
Methodological Answer:
Challenges include polymorphism and twinning. SHELXTL/SHELXL enables:
- Twin Refinement : Handle twinned data via HKLF5 format input.
- Hydrogen Bond Analysis : Identify intermolecular interactions stabilizing the crystal lattice.
- Disorder Modeling : Use PART and SUMP instructions to resolve atomic positional disorders .
Advanced: How does microwave-assisted synthesis improve efficiency in triazole-based compound production?
Methodological Answer:
Microwave irradiation (e.g., 300 W, 80°C) reduces reaction times (from hours to minutes) and improves yields (>90% vs. 60–70% conventional) by enhancing thermal uniformity. Key parameters:
- Dielectric Heating : Polar intermediates absorb microwaves, accelerating nucleophilic substitution.
- Scalability : Parallel synthesis in multi-mode reactors for high-throughput libraries .
Basic: What computational tools predict the biological potential of novel triazole derivatives?
Methodological Answer:
- Pass Online® : Predicts antimicrobial, antiviral, or antitumor activity based on structural descriptors.
- SwissADME : Estimates pharmacokinetic properties (e.g., bioavailability, BBB permeability).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) .
Advanced: How can researchers optimize reaction conditions to minimize by-products in triazole synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry.
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation and by-product generation.
- Green Chemistry : Replace toxic solvents with ionic liquids or water-miscible alternatives .
Advanced: What role does fluorination play in enhancing the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Fluorine increases logP, improving blood-brain barrier penetration (measured via shake-flask method).
- Metabolic Stability : F NMR monitors defluorination or metabolic degradation.
- Electron Withdrawal : Fluorine’s inductive effect stabilizes the triazole ring, altering redox potentials (cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
